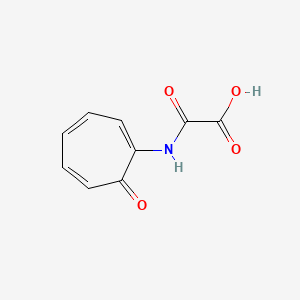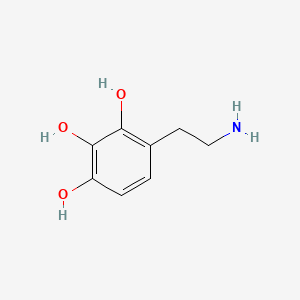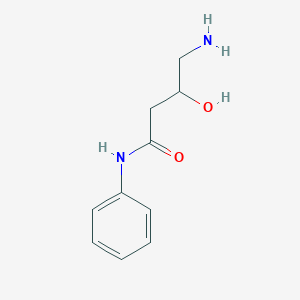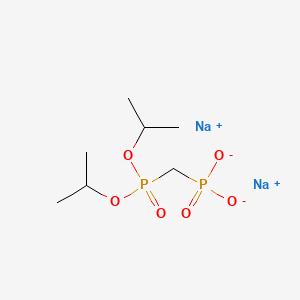
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound that features a benzodioxole ring and a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Amidation Reaction: The benzodioxole intermediate is then reacted with 3-(2-methylpropanamido)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to perform the cyclization and amidation reactions.
Purification: Techniques such as recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZOIC ACID
- N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZYLAMINE
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C18H18N2O4 |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C18H18N2O4/c1-11(2)17(21)19-13-5-3-4-12(8-13)18(22)20-14-6-7-15-16(9-14)24-10-23-15/h3-9,11H,10H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
CHSPYYSZHDKNRC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(7-Bromo-8-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1201091.png)





![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[2-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methoxy]oxane-2-carboxylic acid](/img/structure/B1201101.png)




![2-[2-(1H-Indol-3-yl)ethyl]-3-(3-isopropyloxyphenyl)quinazolin-4(3H)-one](/img/structure/B1201110.png)
